Fmoc-Arg(Tos)-OH

Description

BenchChem offers high-quality Fmoc-Arg(Tos)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Arg(Tos)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

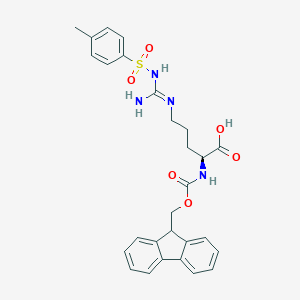

Structure

3D Structure

Properties

IUPAC Name |

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRARHJPRLAGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101003842 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-N~5~-[N-(4-methylbenzene-1-sulfonyl)carbamimidoyl]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83792-47-6 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-N~5~-[N-(4-methylbenzene-1-sulfonyl)carbamimidoyl]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Application of Fmoc-Arg(Tos)-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protected amino acids is a critical determinant of success. Each building block must be meticulously selected to ensure seamless chain elongation, prevent undesirable side reactions, and ultimately yield a final product of high purity. Among the repertoire of protected amino acids, Fmoc-Arg(Tos)-OH holds a significant, albeit historically rooted, position. This technical guide provides a comprehensive exploration of the chemical structure, physical properties, and strategic application of Fmoc-Arg(Tos)-OH in peptide synthesis, offering field-proven insights for researchers and drug development professionals.

Unveiling the Molecular Architecture: Chemical Structure and Identity

Fmoc-Arg(Tos)-OH is a derivative of the amino acid L-arginine, where the α-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain guanidino group is protected by an acid-labile tosyl (Tos) group. This dual-protection strategy is fundamental to its application in peptide synthesis.

The IUPAC name for Fmoc-Arg(Tos)-OH is (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-5-({imino[((4-methylphenyl)sulfonyl)amino]methyl}amino)pentanoic acid[1][2].

Caption: Chemical structure of Fmoc-Arg(Tos)-OH.

Physical and Chemical Properties at a Glance

A thorough understanding of the physicochemical properties of Fmoc-Arg(Tos)-OH is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 83792-47-6 | [2][3][4][5][6] |

| Molecular Formula | C₂₈H₃₀N₄O₆S | [1][2][4][5][6] |

| Molecular Weight | 550.63 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | ~80 °C (decomposes) | [4] |

| Solubility | Soluble in water or 1% acetic acid | [4][6] |

| Storage | 2-8°C, keep in a dark place under an inert atmosphere | [4] |

The Role of Protecting Groups: A Tale of Two Labile Moieties

The utility of Fmoc-Arg(Tos)-OH in SPPS is dictated by the orthogonal nature of its two protecting groups: the Fmoc group and the Tosyl group.

-

The Fmoc Group (Nα-protection): The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group. It is stable to the acidic conditions often used for side-chain deprotection and cleavage from the resin in Boc-SPPS. However, it is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), to liberate the free α-amino group for the subsequent coupling reaction. This allows for the stepwise elongation of the peptide chain.

-

The Tosyl Group (Side-Chain Protection): The tosyl (p-toluenesulfonyl) group is an acid-labile protecting group for the guanidino function of the arginine side chain. It is stable to the mild basic conditions used for Fmoc group removal. The Tosyl group is a robust protecting group that requires strong acidic conditions for its removal, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)[7]. This characteristic is a double-edged sword, offering stability during synthesis but necessitating harsh final cleavage conditions.

Caption: Orthogonal protection strategy of Fmoc-Arg(Tos)-OH.

Practical Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Arg(Tos)-OH into a growing peptide chain follows the standard steps of Fmoc-based SPPS. However, careful consideration of coupling conditions is necessary due to the steric hindrance of the protecting groups.

Step-by-Step Coupling Protocol

This protocol outlines a general procedure for the manual coupling of Fmoc-Arg(Tos)-OH. Automation on a peptide synthesizer will follow a similar chemical logic.

-

Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.

-

Activation of Fmoc-Arg(Tos)-OH: In a separate vessel, pre-activate Fmoc-Arg(Tos)-OH (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent and additive. A common and effective combination is a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.

-

Coupling Reaction: Add the activated Fmoc-Arg(Tos)-OH solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature. The reaction can be gently agitated to ensure proper mixing.

-

Monitoring the Coupling: The completion of the coupling reaction should be monitored to ensure the absence of free amino groups. The Kaiser test is a common qualitative method for this purpose. A negative Kaiser test (the beads remain colorless or slightly yellow) indicates a complete reaction.

-

Washing: After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Caption: General workflow for coupling Fmoc-Arg(Tos)-OH in SPPS.

The Critical Step: Side-Chain Deprotection

The final deprotection of the Tosyl group from the arginine side chain is a critical and challenging step that defines the utility and limitations of Fmoc-Arg(Tos)-OH.

Cleavage Conditions

As mentioned, the Tosyl group is highly stable and requires strong acids for its removal. The two most common reagents for this purpose are:

-

Anhydrous Hydrogen Fluoride (HF): This is a highly effective but extremely hazardous reagent that requires specialized equipment and handling procedures.

-

Trifluoromethanesulfonic Acid (TFMSA): This is a slightly less hazardous alternative to HF but is still a very strong and corrosive acid.

The cleavage cocktail typically includes scavengers such as thioanisole or m-cresol to trap reactive cationic species generated during the deprotection process, thereby preventing side reactions.

A Word of Caution: The Tosyl Group in the Modern Era of Fmoc-SPPS

While Fmoc-Arg(Tos)-OH was historically a workhorse in peptide synthesis, particularly in the context of Boc-SPPS, its use in modern Fmoc-SPPS has been largely superseded by derivatives with more labile side-chain protecting groups. The primary reason for this shift is the incompatibility of the harsh acid cleavage required for Tosyl group removal with many sensitive linkers and other side-chain protecting groups commonly employed in Fmoc chemistry.

Modern Fmoc-SPPS predominantly utilizes arginine derivatives with protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) , Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) , and Mts (mesitylene-2-sulfonyl) . These groups are significantly more acid-labile and can be cleaved under milder conditions, typically with trifluoroacetic acid (TFA), which is the standard reagent for final cleavage in Fmoc-SPPS.

Navigating the Challenges: Potential Side Reactions and Troubleshooting

The use of Fmoc-Arg(Tos)-OH is not without its challenges. Understanding and mitigating potential side reactions is crucial for obtaining a high-purity final product.

| Challenge | Description | Mitigation Strategy |

| Incomplete Coupling | The steric bulk of the Fmoc and Tosyl groups can hinder the coupling reaction, leading to the presence of deletion sequences in the final peptide. | - Use a higher excess of the activated amino acid and coupling reagents.- Increase the coupling time.- Perform a double coupling (repeating the coupling step with fresh reagents).- Monitor the reaction closely with the Kaiser test. |

| Tryptophan Alkylation | During the final strong acid cleavage, the cleaved tosyl group can act as an electrophile and alkylate the indole ring of tryptophan residues, leading to undesired byproducts. | - Include effective scavengers like thioanisole in the cleavage cocktail.- Consider protecting the indole nitrogen of tryptophan with a Boc group (Fmoc-Trp(Boc)-OH). |

| Incomplete Tosyl Deprotection | The robustness of the Tosyl group can sometimes lead to incomplete removal during the final cleavage, especially in long or complex peptides. | - Ensure a sufficient reaction time with the strong acid.- Optimize the cleavage cocktail composition and temperature. |

Conclusion: A Legacy Reagent with Niche Applications

Fmoc-Arg(Tos)-OH represents an important chapter in the history of peptide synthesis. Its dual-protection strategy laid the groundwork for the development of more sophisticated and versatile protected amino acids. While its application in modern Fmoc-SPPS is limited due to the harsh deprotection conditions required for the Tosyl group, it can still be a viable option in specific scenarios, particularly in Boc-SPPS or when the synthesis of a specific peptide sequence benefits from its unique stability profile.

For the majority of contemporary Fmoc-based peptide synthesis, researchers and drug development professionals are advised to consider arginine derivatives with more labile side-chain protecting groups like Pbf. However, a thorough understanding of the properties and challenges associated with Fmoc-Arg(Tos)-OH provides valuable insight into the fundamental principles of peptide chemistry and the ongoing evolution of synthetic methodologies.

References

-

Aapptec Peptides. (n.d.). Fmoc-Arg(Tos)-OH [83792-47-6]. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-Arg(Tos)-OH. Retrieved from [Link]

-

Alhassan, M., Kumar, A., de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]

-

P3 BioSystems. (n.d.). Fmoc-Arg(Tos)-OH. Retrieved from [Link]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and exact mass of Fmoc-Arg(Tos)-OH

Architecting Peptide Complexity: A Technical Whitepaper on the Molecular Weight, Exact Mass, and Orthogonal Application of Fmoc-Arg(Tos)-OH

As a Senior Application Scientist in peptide chemistry, I frequently encounter challenges related to the incorporation of highly basic amino acids into complex peptide sequences. Arginine, with its highly reactive guanidino side chain (pKa ~12.5), is notoriously difficult to manage during Solid-Phase Peptide Synthesis (SPPS)[1]. Unprotected arginine acts as a potent nucleophile, leading to disastrous side reactions such as δ-lactam formation, sequence branching, and irreversible aggregation[2].

To circumvent this, the strategic selection of protecting groups is paramount. While Fmoc-Arg(Pbf)-OH is the modern standard for routine synthesis, Fmoc-Arg(Tos)-OH (Nα-Fmoc-Nω-tosyl-L-arginine) remains an indispensable building block for specialized, orthogonal synthetic strategies. This whitepaper provides an in-depth technical analysis of Fmoc-Arg(Tos)-OH, detailing its mass specifications, the causality behind its use, and self-validating protocols for its implementation.

Before integrating any building block into a high-fidelity synthesis, its mass specifications must be rigorously defined. In high-resolution mass spectrometry (HRMS), distinguishing between the molecular weight (calculated using the weighted average of naturally occurring isotopes) and the exact mass (calculated using the mass of the most abundant isotope for each element) is critical for validating synthetic success.

Table 1: Quantitative Physicochemical Data for Fmoc-Arg(Tos)-OH [3]

| Property | Value | Method of Determination / Source |

| IUPAC Name | (2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | Computed via Lexichem TK |

| Molecular Formula | C28H30N4O6S | Computed via PubChem |

| Molecular Weight | 550.6 g/mol | Standard Atomic Weights |

| Exact Mass | 550.1886 Da | Isotopic Mass Calculation |

| Theoretical [M+H]+ | 551.1964 Da | ESI-TOF MS (Positive Ion Mode) |

| PubChem CID | 3010412 | NCBI Database |

| CAS Number | 83792-47-6 | Chemical Abstracts Service |

Mechanistic Causality: The Strategic Choice of the Tosyl Group

In standard Fmoc-SPPS, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is favored because it is readily cleaved by trifluoroacetic acid (TFA)[1]. So, why do we still utilize the Tosyl (Tos) group, which requires highly hazardous, strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for removal?

The answer lies in orthogonal stability . The Tosyl group is exceptionally stable to TFA. In advanced synthetic architectures—such as the synthesis of protected peptide fragments for solution-phase condensation or native chemical ligation—we often need to cleave a peptide from a highly acid-labile resin (like 2-Chlorotrityl chloride resin) using mild TFA (1-5%) without stripping the side-chain protecting groups.

If Pbf were used, the mild TFA might cause partial, premature deprotection of the arginine side chain, leading to complex purification profiles. By utilizing Fmoc-Arg(Tos)-OH, the Fmoc group can be removed by mild base (piperidine)[4], the peptide can be cleaved from the resin via mild acid, and the Tosyl group remains fully intact, shielding the guanidino group until a final, global strong-acid deprotection is triggered.

Figure 1: Orthogonal deprotection workflow for Fmoc-Arg(Tos)-OH in peptide synthesis.

Self-Validating Experimental Workflows

To ensure scientific integrity, a protocol cannot merely be a list of instructions; it must be a self-validating system where each step confirms the success of the previous one. Below are the field-proven methodologies for incorporating and validating Fmoc-Arg(Tos)-OH.

Protocol A: On-Resin Incorporation and Validation

Objective: Couple Fmoc-Arg(Tos)-OH to a growing peptide chain without epimerization.

-

Resin Swelling: Swell 0.1 mmol of amine-functionalized resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive amine sites for the incoming bulky amino acid.

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min)[4].

-

Causality: Piperidine acts as a mild base to induce β-elimination of the Fmoc group, generating a highly reactive dibenzofulvene (DBF) intermediate.

-

Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. A plateau in absorbance confirms the complete removal of the Fmoc group and the formation of the DBF-piperidine adduct.

-

-

Amino Acid Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-Arg(Tos)-OH and 0.39 mmol of HATU in DMF. Add 0.8 mmol of DIPEA.

-

Causality: HATU rapidly converts the carboxylic acid of the amino acid into an active OAt ester. The slight substoichiometric amount of HATU (0.39 eq relative to the amino acid) prevents the capping of unreacted resin amines by excess uronium salts[2].

-

-

Coupling Reaction: Add the activated mixture to the resin. Agitate for 60 minutes at room temperature.

-

Coupling Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and add ninhydrin reagents. Heat at 100°C for 3 minutes.

-

Validation: A colorless or pale yellow bead indicates a successful, complete coupling. Blue beads indicate the presence of unreacted primary amines, necessitating a recoupling step.

-

Protocol B: Global Deprotection and HRMS Verification

Objective: Cleave the Tosyl group and verify the exact mass of the resulting sequence.

-

Global Cleavage: Transfer the dried peptide-resin to a specialized Teflon HF cleavage apparatus. Add anhydrous hydrogen fluoride (HF) and anisole (scavenger) at 0°C for 60 minutes[1].

-

Causality: The highly stable sulfonamide bond of the Tosyl group requires the extreme acidity of anhydrous HF for cleavage. Anisole is mandatory to capture the highly reactive carbocations generated during cleavage, preventing them from alkylating sensitive residues like Tryptophan or Tyrosine.

-

-

Precipitation: Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide in cold diethyl ether and centrifuge.

-

Causality: Ether solubilizes the cleaved protecting groups and organic scavengers while precipitating the highly polar, fully deprotected peptide.

-

-

LC-MS Analysis: Dissolve the pellet in 50% acetonitrile/water with 0.1% formic acid. Inject into an ESI-TOF mass spectrometer.

-

Validation: Analyze the spectra for the exact mass. If analyzing the intact Fmoc-Arg(Tos)-OH building block directly, the theoretical exact mass is 550.1886 Da[3]. The presence of the [M+H]+ ion at m/z 551.196 confirms structural integrity and the absence of degradation.

-

Conclusion

Fmoc-Arg(Tos)-OH is a masterclass in synthetic orthogonality. While its requirement for harsh final cleavage conditions makes it less suitable for routine, high-throughput synthesis, its unparalleled stability to TFA makes it the premier choice for synthesizing complex, protected peptide fragments. By adhering to self-validating protocols—specifically UV-monitored deprotection, Kaiser-validated coupling, and HRMS-verified mass analysis—researchers can leverage this building block to architect highly complex biological molecules with absolute confidence.

References

- Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_0hhH3Rg7fz0oqBd4aYsqbfsaaCMrtnJaqFnt4kV82m4dXXOvrPJZ-373sp_51Ppj4mkcatRx9DGGW2IaKruet48dLf0pHmS9FpugQsCybhCe7R0cAeBeT_eGEp8XWYbPTzb4NWT6tBUh_gv93Slv9waiRME=]

- A Head-to-Head Battle in Peptide Synthesis: Boc-Arg(Tos)-OH vs. Fmoc-Arg(Pbf) - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKqD9IJZbtwflKeUAxV6ygePKZfumEaIqdn6Mm90npGf5lfQ4J2hocX7zQNEwbKRxtQ4q9wQcfRpGjwll8rCvo0JFJzDMxpk50BqCQDE7IuCN4vuZeCqIOhA7wNkoRKj_pPWGHQ-Za2gm42cAqTXIhHwfqAb2qR6zbPqmot8HaFl9geE_MoAvQdbs171VETZPaBqeicW39nZP0l1JlSGcfr38krQ2sERw0]

- Fmoc Solid Phase Peptide Synthesis - ChemPep. chempep.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9I98EocfNPczSHDfudyHNyPyiMCoT5o95CrTzF7Q61ZCQEUnYc_dXgUGmaCYv0rigx4cn6I85bA4WjG9P_MU-w5131PcdSPVaWi8zOfj7f_EqZkyKBZPvN1ldMCuGLy6Nyo_KgcR-UbUhm2MgkIfrsOs=]

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnyu2maOdCYc4SNpQavlWWp4L_Fbp4bjeHDk1GM6O0gUGCUhxGiPAwv4GEyhtI3tVtDgwwwDoktWE3NfJjsxUSExo6JVNWbt1osCTwHs8bSykI9H88jCbF9yYEhll_GRzuCkzUBxR5faDndnY=]

Sources

The Architect's Blueprint: Long-Term Storage and Stability Dynamics of Fmoc-Arg(Tos)-OH in Peptide Synthesis

Executive Summary

In the highly exact field of solid-phase peptide synthesis (SPPS), the integrity of protected amino acid building blocks dictates the yield, purity, and scalability of the final therapeutic or diagnostic peptide. Fmoc-Arg(Tos)-OH (CAS: 83792-47-6) represents a critical, yet highly sensitive, reagent. While modern Fmoc-SPPS often leans toward Pbf protection for arginine due to its TFA-lability, the Tosyl (p-toluenesulfonyl) protecting group remains indispensable for specific orthogonal synthesis strategies requiring robust stability against mild acids[1].

As a Senior Application Scientist, I have observed that the majority of synthesis failures involving Fmoc-Arg(Tos)-OH do not stem from the coupling chemistry itself, but from microscopic degradation events occurring during improper long-term storage and handling. This whitepaper provides an in-depth mechanistic analysis of Fmoc-Arg(Tos)-OH stability, detailing the causality behind degradation pathways and establishing self-validating protocols for its preservation.

Chemical Architecture and Vulnerability Profile

To understand the storage requirements of Fmoc-Arg(Tos)-OH, one must first deconstruct its molecular vulnerabilities. The molecule is a tripartite system, each with distinct degradation triggers:

-

The Fmoc Group (Nα-protection): A bulky, base-labile urethane linkage. Its primary vulnerability is nucleophilic attack. It is highly susceptible to moisture-induced hydrolysis, which yields the free amine and Fmoc-OH[2].

-

The Arginine Side Chain: The guanidinium group is strongly basic (pKa ≈ 12.5). If inadequately protected or subjected to thermal stress, the nucleophilic nitrogen can attack the activated carboxyl group, leading to the formation of a cyclic δ-lactam[3].

-

The Tosyl Group (Nω-protection): An arylsulfonyl group that requires strong acids (e.g., anhydrous HF or TFMSA) for cleavage[1]. While chemically robust during synthesis, prolonged exposure to harsh environmental conditions can lead to premature cleavage or transfer reactions[4].

Fig 1. Mechanistic degradation pathways of Fmoc-Arg(Tos)-OH under environmental stress.

Thermodynamics and Kinetics of Degradation

The Threat of Hygroscopicity

Fmoc-Arg(Tos)-OH is inherently hygroscopic[2]. When exposed to ambient humidity, the powder rapidly absorbs water molecules into its crystal lattice. Causality: Water acts as a weak nucleophile. Over time, especially if trace basic impurities are present, water catalyzes the cleavage of the Fmoc carbamate carbonyl. This decarboxylation event irreversibly generates the free amine, which will prematurely react during the activation step of SPPS, terminating chain elongation or causing massive deletion sequences.

δ-Lactam Formation via Thermal Stress

While the Tosyl group effectively reduces the nucleophilicity of the guanidino group compared to an unprotected side chain, it does not eliminate it entirely[1]. Causality: Under elevated temperatures (e.g., prolonged storage at room temperature), the thermal energy can overcome the activation barrier required for intramolecular cyclization. The unprotected nitrogen attacks the carboxyl carbon, forming a stable δ-lactam[3]. This reaction consumes the activated amino acid, drastically reducing coupling efficiency and increasing the overall cost of synthesis[5].

Quantitative Stability Matrix

To systematically mitigate these risks, storage conditions must be strictly controlled. The following table summarizes the empirical stability of Fmoc-Arg(Tos)-OH across various environments.

| Storage State | Temperature | Atmosphere | Validated Shelf Life | Primary Degradation Risk |

| Dry Powder | -20°C | Desiccated / Inert (Ar/N₂) | 3 Years | Minimal (if seal remains intact)[6] |

| Dry Powder | 2-8°C | Desiccated | 1-2 Years | Slow Fmoc hydrolysis upon moisture ingress |

| Dry Powder | 25°C (RT) | Ambient | < 6 Months | Rapid moisture absorption, Fmoc cleavage[2] |

| In Solvent (DMF) | -80°C | Sealed / Inert | 1 Year | Precipitation, slow degradation[6] |

| In Solvent (DMF) | 25°C (RT) | Ambient | Days to Weeks | δ-lactam formation, rapid Fmoc loss[3] |

Self-Validating Experimental Protocols

Standard operating procedures often fail because they lack built-in validation mechanisms. The following protocols are designed as self-validating systems to ensure the absolute integrity of Fmoc-Arg(Tos)-OH during handling and quality control.

Protocol A: Reagent Retrieval and Condensation Prevention

The most common point of moisture introduction occurs not during storage, but during the retrieval of the cold reagent[2].

Fig 2. Self-validating retrieval and storage workflow to prevent moisture condensation.

Step-by-Step Methodology:

-

Transfer: Move the sealed vial of Fmoc-Arg(Tos)-OH directly from the -20°C freezer into a secondary benchtop desiccator containing active indicating silica gel.

-

Equilibration (Validation Step): Allow the vial to sit for ≥ 30 minutes. Causality: The indicating silica gel validates the absence of moisture in the micro-environment. Warming the vial to room temperature prevents the thermodynamic shock that causes immediate condensation of atmospheric moisture upon opening[2].

-

Weighing: Open the vial and weigh the required mass rapidly under a continuous stream of inert gas (Nitrogen or Argon). Causality: Inert gas displaces ambient air, preventing hygroscopic absorption during the physical transfer.

-

Purge and Reseal: Before closing the primary vial, purge the headspace with inert gas for 5 seconds. Causality: Trapping dry, inert gas inside the vial ensures the internal atmosphere remains moisture-free during the return to -20°C storage.

Protocol B: HPLC-UV/MS Stability Monitoring

To verify the integrity of older stock batches, a rigorous analytical protocol must be employed prior to synthesis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of the Fmoc-Arg(Tos)-OH powder in 1 mL of anhydrous Acetonitrile/Water (50:50, v/v) containing 0.1% TFA. Causality: Using anhydrous solvents prevents in-situ degradation during sample prep. The acidic TFA environment protonates the molecule, stabilizing it against base-catalyzed Fmoc loss during analysis.

-

Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column. Run a linear gradient of 10% to 90% Acetonitrile over 15 minutes. Monitor absorbance at 254 nm and 214 nm. Causality: The 254 nm wavelength specifically detects the Fmoc chromophore. A peak at 214 nm lacking a corresponding 254 nm signal strongly indicates Fmoc cleavage.

-

Mass Spectrometry Validation: Analyze the eluent via ESI-MS in positive ion mode.

-

Intact Molecule: Look for the parent ion at m/z 551.6 [M+H]⁺ (Molecular Weight: 550.64 g/mol ).

-

Degradation Markers: A mass shift to m/z 329.4 [M+H]⁺ indicates catastrophic Fmoc loss. The presence of a mass at m/z 533.6 [M+H]⁺ indicates dehydration associated with δ-lactam formation.

-

Conclusion

The successful utilization of Fmoc-Arg(Tos)-OH in complex peptide synthesis is entirely dependent on mastering its storage thermodynamics. By maintaining strict -20°C conditions, utilizing self-validating desiccation workflows to prevent hygroscopic Fmoc cleavage, and understanding the thermal triggers of δ-lactam formation, laboratories can ensure maximum coupling efficiency and eliminate costly downstream purification failures.

References

-

Bofill, M., et al. "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis". International Journal of Molecular Sciences (via PMC). Available at:[Link]

-

Peptide Chemistry. "Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS". Peptide Chemistry Organization. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]

- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. FMoc-Arg(Tos)-OH | TargetMol [targetmol.com]

The Mechanism and Application of the Tosyl Protecting Group on Arginine Side Chains in Peptide Synthesis

The Chemical Challenge of Arginine in SPPS

In the realm of Solid-Phase Peptide Synthesis (SPPS), incorporating arginine (Arg) presents a formidable chemical challenge. The arginine side chain features a highly basic guanidino group (pKa ~12.5), which remains protonated under nearly all physiological and standard synthetic conditions.

If left unprotected during the coupling cycle, the guanidino moiety acts as a potent internal nucleophile. Upon activation of the arginine α-carboxyl group by coupling reagents (e.g., HBTU, DIC), the unprotected Nω nitrogen can intramolecularly attack the electrophilic carbonyl carbon. This cyclization results in the formation of a δ-lactam, irrevocably terminating the growing peptide chain and drastically reducing the overall synthetic yield 12. To circumvent this, the guanidino group must be masked with a robust protecting group that neutralizes its nucleophilicity while withstanding the iterative deprotection cycles of the peptide backbone.

Structural Mechanism of Tosyl Protection

In tert-butyloxycarbonyl (Boc)-based SPPS, the p-toluenesulfonyl (Tosyl, Tos) group serves as the gold standard for arginine side-chain protection 1.

The protection mechanism relies heavily on the electron-withdrawing capacity of the arylsulfonyl moiety. When covalently bonded to the Nω position ( NG ) of the guanidino group, the Tosyl group exerts strong inductive and resonance effects. This delocalizes the lone pair electrons of the guanidino nitrogens into the sulfonyl system, severely depleting their electron density. Consequently, the nucleophilicity of the guanidino group is suppressed, effectively preventing δ-lactam formation 2. Furthermore, the Arg(Tos) derivative is completely orthogonal to the 50% trifluoroacetic acid (TFA) used iteratively to remove the N-α Boc group, ensuring the side chain remains protected throughout the elongation phase 1.

Deprotection Kinetics & Cleavage Mechanisms

Because the Tosyl group is highly stable, it cannot be removed by mild acids. Global deprotection and resin cleavage require the use of anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) [[3]]().

Cleaving Arg(Tos) directly with high concentrations of HF (>90%) proceeds via an SN1 mechanism. However, this generates highly reactive carbocations from other protecting groups (e.g., benzyl ethers/esters), which can cause irreversible alkylation of the peptide backbone. To solve this, researchers utilize the "Low-High" HF Cleavage Protocol 45.

-

Low HF Step ( SN2 Mechanism): The peptide-resin is treated with a mixture of HF, dimethyl sulfide (DMS), and p-cresol (25:65:10) at 0°C. The high concentration of DMS lowers the acidity function of HF ( H0 between -4.6 and -5.2). In this environment, DMS acts as a nucleophile, driving an SN2 cleavage of weaker protecting groups. This prevents carbocation formation, yielding inert sulfonium salts instead 5. The Arg(Tos) group is resistant to this step and remains intact 6.

-

High HF Step ( SN1 Mechanism): After evaporating the volatiles in vacuo, the vessel is recharged with anhydrous HF. The reaction shifts to a harsh SN1 pathway, successfully cleaving the resistant Tosyl group from the arginine side chain 45.

Workflow of the Low-High HF cleavage mechanism for Arg(Tos) deprotection.

Side Reactions & Causality: Tryptophan Alkylation

While the high HF step is necessary to remove the Tosyl group, it introduces a critical side reaction risk.

Causality: The SN1 cleavage of Arg(Tos) generates a highly electrophilic tosyl cation. If unmitigated, this cation will seek out electron-rich centers within the peptide. The indole ring of Tryptophan (Trp) is highly nucleophilic and serves as a prime target, leading to irreversible covalent alkylation of the Trp residue 73.

Mitigation Strategy: To prevent this, nucleophilic scavengers such as thioanisole or p-cresol are added to the cleavage cocktail. These scavengers act as sacrificial targets, intercepting the tosyl cation faster than it can react with Tryptophan, thereby forming safe, inert adducts [[7]]().

Mechanism of tosyl cation generation, tryptophan alkylation, and scavenger interception.

Comparative Analysis of Arginine Protecting Groups

Selecting the appropriate protecting group requires balancing synthetic strategy (Boc vs. Fmoc) with sequence-specific vulnerabilities.

| Protecting Group | Strategy | Cleavage Reagent | Relative Lability | Primary Side Reaction Risk |

| Tosyl (Tos) | Boc | HF, TFMSA | Low (Requires High HF) | Alkylation of Trp residues 73 |

| Nitro (NO2) | Boc | HF, SnCl2 | Very Low | Ornithine formation during cleavage 7 |

| Mts | Boc | HF, TFMSA | Moderate | Alkylation of sensitive residues 3 |

| Pbf | Fmoc | TFA | High | Minimal (Less prone to Trp alkylation) [[3]]() |

Standardized Experimental Protocols

The following self-validating methodologies detail the incorporation and subsequent deprotection of Boc-Arg(Tos)-OH.

Protocol A: Coupling of Boc-Arg(Tos)-OH

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes to ensure maximum pore accessibility 1.

-

N-α Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the terminal Boc group. Wash extensively with DCM and isopropanol 1.

-

Neutralization: Treat with 10% diisopropylethylamine (DIPEA) in DCM for 2 minutes (repeated twice) to generate the free amine 1.

-

Coupling: Dissolve 3 equivalents of Boc-Arg(Tos)-OH and 3 equivalents of HBTU in N,N-dimethylformamide (DMF). Add to the resin and agitate 1.

-

Validation: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) validates complete coupling.

Protocol B: Low-High HF Cleavage & Deprotection

Caution: Anhydrous HF is highly toxic and corrosive. Use specialized Kel-F apparatus in a well-ventilated fume hood.

-

Low HF Step: Place 1g of dried peptide-resin in the reaction vessel. Add the scavenger cocktail: 6.5 mL DMS and 1.0 mL p-cresol (substitute 0.25 mL p-thiocresol if Trp is present) 5. Distill 2.5 mL of anhydrous HF into the vessel. Stir at 0°C for 2 hours 4.

-

Evaporation: Evaporate the HF and DMS in vacuo at 0°C until the resin appears completely dry 4.

-

High HF Step: Recharge the vessel by distilling 10 mL of anhydrous HF per gram of resin. Stir at 0°C to 10°C for 60-90 minutes to cleave the Tosyl group 43.

-

Workup & Validation: Evaporate the HF under a nitrogen stream. Precipitate the cleaved peptide using chilled diethyl ether. Centrifuge, decant, and extract the peptide with aqueous acetic acid. Validate the complete removal of the Tosyl group via LC-MS (confirming the absence of a +154 Da mass shift).

References

-

A Head-to-Head Battle in Peptide Synthesis: Boc-Arg(Tos)-OH vs. Fmoc-Arg(Pbf) , Benchchem.1

-

Novabiochem® Boc resin cleavage and deprotection , Merck Millipore. 4

-

Amino Acid Derivatives for Peptide Synthesis , Peptide.com. 7

-

A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis , Benchchem. 3

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry , Peptide.com. 6

-

Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis , NIH.gov. 2

-

HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy , Saurabh Khadse (Wordpress). 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

Fmoc-Arg(Tos)-OH (CAS 83792-47-6): Advanced Specifications, Mechanistic Causality, and Orthogonal SPPS Protocols

Executive Summary

Fmoc-Arg(Tos)-OH is a highly specialized amino acid building block utilized in Solid-Phase Peptide Synthesis (SPPS). While the contemporary Fmoc synthesis landscape heavily favors Pbf or Pmc protecting groups for arginine due to their trifluoroacetic acid (TFA) lability, the Tosyl (Tos) group offers a unique, highly acid-stable alternative[1],[2]. This technical guide explores the physicochemical specifications, mechanistic rationale, and self-validating protocols for deploying Fmoc-Arg(Tos)-OH in orthogonal protection strategies and complex fragment condensations.

Physicochemical Specifications & Structural Dynamics

Fmoc-Arg(Tos)-OH, chemically defined as Nα-Fmoc-Nω-tosyl-L-arginine, integrates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amine and the acid-stable 4-toluenesulfonyl (Tosyl) group at the guanidino side chain[3].

The following table summarizes the critical quantitative data required for formulation and storage:

| Property | Specification |

| IUPAC Name | (2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid[3] |

| CAS Number | 83792-47-6[4] |

| Molecular Formula | C28H30N4O6S[4] |

| Molecular Weight | 550.63 g/mol [4] |

| Melting Point | ~80 °C (dec.)[4] |

| Solubility | Soluble in water or 1% acetic acid; highly soluble in DMF/NMP[5] |

| Storage Conditions | Desiccate at -20°C; avoid long-term storage in solution[5] |

Mechanistic Rationale: The Logic of Tosyl Protection

The Arginine Challenge

The guanidino group of arginine is highly basic (pKa ~12.5) and fiercely nucleophilic. If left unprotected during the carboxyl activation step of SPPS, the side chain will undergo an intramolecular nucleophilic attack on the activated carbonyl, forming an inactive δ-lactam[1],[6]. This side reaction terminates chain elongation and drastically reduces coupling efficiency[7].

The Causality of the Tosyl Group

The Tosyl group is strongly electron-withdrawing. By conjugating Tos to the guanidino moiety, the electron density is pulled away from the nitrogen atoms, effectively neutralizing their nucleophilicity and preventing δ-lactam formation[2].

Orthogonal Strategy Enablement

The primary causality for selecting Fmoc-Arg(Tos)-OH over Fmoc-Arg(Pbf)-OH lies in cleavage orthogonality . The Tosyl group is exceptionally stable to standard TFA cleavage conditions[2]. When a peptide is synthesized using Fmoc-Arg(Tos)-OH, treating the resin with 95% TFA will cleave the peptide from the solid support but leave the arginine residue protected[2]. This generates a protected peptide fragment that can be purified and used in downstream liquid-phase fragment condensations before a final, harsh deprotection step (using anhydrous HF or TFMSA) removes the Tosyl group[1],[2].

Mechanistic causality of δ-lactam formation prevention via Tosyl protection.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each phase includes a verification checkpoint to guarantee reaction completion before proceeding.

Protocol A: Coupling Methodology

Because Fmoc-Arg(Tos)-OH is sterically hindered, pre-activation is critical to maximize coupling efficiency[8],[7].

Step-by-Step Workflow:

-

Reagent Preparation: In a clean, dry vessel, dissolve 3.0 equivalents (eq.) of Fmoc-Arg(Tos)-OH in Dimethylformamide (DMF)[8].

-

Pre-Activation: Add 2.9 eq. of HBTU (activator). The slight substoichiometric ratio ensures no excess HBTU caps the growing peptide chain[8].

-

Base Addition: Immediately prior to resin addition, introduce 6.0 eq. of N,N-Diisopropylethylamine (DIPEA). This raises the pH, initiating the activation of the carboxylic acid[8]. Allow to pre-activate for 5 minutes[7].

-

Coupling: Transfer the activated solution to the deprotected peptidyl-resin. Agitate continuously via nitrogen bubbling or mechanical shaking for 1 to 2 hours at room temperature[8],[7]. Constant agitation ensures uniform exposure of the resin matrix[8].

-

Self-Validation (Kaiser Test): Extract a micro-sample of the resin and perform a Kaiser (ninhydrin) test[7].

-

Result: A colorless/yellow bead indicates >99% coupling completion. A blue bead indicates unreacted primary amines, necessitating a secondary coupling cycle before Fmoc removal[7].

-

Protocol B: Orthogonal Cleavage & Global Deprotection

This two-stage cleavage system isolates the protected fragment prior to total deprotection.

Step-by-Step Workflow:

-

Resin Cleavage: Treat the peptidyl-resin with a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 1–2 hours at room temperature[1],. This detaches the peptide from the linker (e.g., Wang or Rink Amide) while the Tosyl group remains firmly attached to the arginine[2].

-

Isolation: Filter the resin and precipitate the protected peptide fragment in cold diethyl ether[9]. Centrifuge and lyophilize.

-

Global Deprotection (Tosyl Removal): Subject the lyophilized fragment to anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers (e.g., anisole) at 0°C for 45–60 minutes[1],[2].

Workflow demonstrating the orthogonal cleavage strategy utilizing Fmoc-Arg(Tos)-OH.

Troubleshooting: Mitigating Tryptophan Sulfonation

A critical causality to consider when utilizing sulfonyl-based protecting groups like Tosyl is the generation of highly reactive cationic species during the final strong-acid cleavage,[7].

The Mechanism of Failure: During HF or TFMSA cleavage, the detached Tosyl cation acts as a potent electrophile. If the peptide sequence contains Tryptophan (Trp), the electron-rich indole ring is highly susceptible to electrophilic aromatic substitution, resulting in irreversible sulfonation (+154 Da mass shift)[2],.

Corrective Actions:

-

Scavenger Optimization: Incorporate nucleophilic scavengers into the cleavage cocktail. Thioanisole and 1,2-ethanedithiol (EDT) act as "cation sinks," preferentially reacting with the cleaved Tosyl group before it can attack the peptide[2],.

-

Orthogonal Trp Protection: Utilize Fmoc-Trp(Boc)-OH during sequence assembly. The Boc group shields the indole nitrogen and is removed simultaneously during acidic cleavage, significantly reducing the risk of sulfonation[2],,[7].

References

-

Fmoc-Arg(Tos)-OH , 98% , 83792-47-6 - CookeChem. cookechem.com.4

-

Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem. nih.gov. 3

-

Fmoc-Arg(Tos)-OH – Protected Amino Acid - APExBIO. apexbt.com. 5

-

Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC. nih.gov. 1

-

Amino Acid Derivatives for Peptide Synthesis. peptide.com. 2

-

Fmoc-Arg-OH.HCl | 131669-11-9 - Benchchem. benchchem.com. 8

-

Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. sigmaaldrich.com.

-

Methods for the production of conformationally stabilized cell adhesion peptides. googleapis.com. 9

-

Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis. acs.org. 6

Sources

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fmoc-Arg(Tos)-OH , 98% , 83792-47-6 - CookeChem [cookechem.com]

- 5. apexbt.com [apexbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]

- 8. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Thermal Stability and Melting Point Dynamics of Fmoc-Arg(Tos)-OH in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Whitepaper

Executive Summary

Fmoc-Arg(Tos)-OH (N-α-Fmoc-N-ω-tosyl-L-arginine) is a foundational, albeit historically older, building block used in Solid-Phase Peptide Synthesis (SPPS). Characterized by a unique thermal decomposition profile—specifically, melting with simultaneous degradation at approximately 80°C—its handling requires precise thermal and chemical management. This whitepaper provides an in-depth technical analysis of the thermal stability, melting point dynamics, and optimized experimental protocols for Fmoc-Arg(Tos)-OH.

Molecular Architecture and Physicochemical Properties

Fmoc-Arg(Tos)-OH consists of three highly specific functional domains: the α-amino group protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the reactive carboxylic acid, and the strongly basic guanidinium side chain protected by a p-toluenesulfonyl (Tosyl or Tos) group [1].

The bulky nature of both the Fmoc and Tosyl groups contributes to significant steric hindrance, which directly influences both its solubility and its thermal behavior.

Table 1: Physicochemical Profile of Fmoc-Arg(Tos)-OH

| Property | Value / Description | Reference |

| CAS Number | 83792-47-6 | [2] |

| Molecular Formula | C28H30N4O6S | [2] |

| Molecular Weight | 550.63 g/mol | [3] |

| Melting Point | ~80 °C (dec.) | [2] |

| Solubility | Soluble in DMF, DMSO, and 1% acetic acid | [4], [5] |

| Cleavage Requirement | Strong anhydrous acids (e.g., HF) | [6], [7] |

Thermal Stability and Melting Point Dynamics

The melting point of Fmoc-Arg(Tos)-OH is recorded at 80°C, but critically, this is accompanied by structural decomposition (denoted as "dec.") [2], [8].

Causality of Decomposition: Unlike simple organic molecules that undergo a clean solid-to-liquid phase transition, Fmoc-Arg(Tos)-OH experiences thermal degradation at its melting threshold. The thermal energy at 80°C is sufficient to overcome the activation energy barrier for the cleavage of the Fmoc carbamate linkage or to induce premature desulfonation of the Tosyl-guanidino bond.

Implications for Microwave-Assisted SPPS (MW-SPPS): Modern MW-SPPS protocols frequently utilize coupling temperatures between 75°C and 90°C to overcome steric hindrance and beta-sheet aggregation. However, subjecting Fmoc-Arg(Tos)-OH to these temperatures will result in the premature degradation of the building block before the coupling reaction can complete. Therefore, coupling reactions involving this specific derivative must be strictly maintained below 50°C.

Caption: Logical flow of thermal degradation pathways for Fmoc-Arg(Tos)-OH at its 80°C melting point.

Comparative Analysis of Arginine Protecting Groups

The Tosyl group was a predecessor to more modern protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc [6]. While Pbf can be cleaved with standard Trifluoroacetic acid (TFA) cocktails, the Tosyl group is significantly more acid-stable. It requires hazardous reagents like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final global cleavage [7]. This creates a paradoxical handling profile: it is highly stable against acids but highly sensitive to thermal stress.

Table 2: Comparison of Arginine Protecting Groups

| Protecting Group | Acid Lability (Cleavage) | Thermal Stability | Steric Hindrance |

| Tos (Tosyl) | Low (Requires HF/TFMSA) | Low (Degrades at 80°C) | Moderate |

| Mtr | Moderate (Requires extended TFA) | Moderate | Moderate |

| Pbf | High (Standard 95% TFA) | High (Stable in MW-SPPS) | High |

Self-Validating Protocol: Thermal Profiling via TGA/DSC

To ensure batch integrity before large-scale synthesis, researchers should perform concurrent Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This protocol is self-validating: the DSC will show an endothermic peak (melting), immediately followed by or overlapping with an exothermic or complex event in TGA (mass loss due to decomposition).

Step-by-Step TGA/DSC Methodology:

-

Calibration: Calibrate the DSC instrument using an Indium standard (Melting point: 156.6°C) to ensure temperature accuracy.

-

Sample Preparation: Weigh 2.0 – 5.0 mg of Fmoc-Arg(Tos)-OH into an aluminum crucible. Causality: A small mass prevents thermal lag and ensures uniform heat distribution across the sample, preventing localized overheating.

-

Atmosphere Control: Purge the furnace with dry Nitrogen (N2) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition events.

-

Heating Profile: Ramp the temperature from 25°C to 150°C at a controlled rate of 5°C/min.

-

Data Analysis: Identify the onset of the endothermic peak in DSC (approx. 78-80°C). Correlate this with the first derivative of the TGA weight-loss curve to confirm that the melting event coincides with structural degradation [2].

Optimized SPPS Workflow for Fmoc-Arg(Tos)-OH

Because of its thermal sensitivity, coupling Fmoc-Arg(Tos)-OH requires a strictly room-temperature or mildly elevated protocol, avoiding the high heat of microwave synthesizers.

Step-by-Step Coupling Protocol:

-

Resin Preparation: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.

-

Pre-Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-Arg(Tos)-OH and 3.0 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Activation Time: Allow the mixture to pre-activate for exactly 2-3 minutes at room temperature (20-25°C). Causality: Prolonged pre-activation of Arginine derivatives can lead to δ-lactam formation, reducing coupling efficiency and wasting the activated amino acid [6].

-

Coupling: Transfer the activated solution to the resin. Agitate via nitrogen bubbling or mechanical shaking for 60-90 minutes at room temperature. Do not apply microwave heating.

-

Validation: Perform a Kaiser test (ninhydrin test). A colorless/yellow bead indicates successful coupling (absence of free primary amines). If blue, perform a secondary coupling using DIC/HOBt to avoid over-exposure to uronium-based reagents.

Caption: Optimized SPPS workflow logic accommodating the thermal and chemical properties of Fmoc-Arg(Tos)-OH.

References

- Google Patents - Methods for the production of conformationally stabilized cell adhesion peptides (Cleavage Conditions).

Sources

- 1. FMoc-Arg(Tos)-OH | TargetMol [targetmol.com]

- 2. guidechem.com [guidechem.com]

- 3. Fmoc-Arg(Tos)-OH , 98% , 83792-47-6 - CookeChem [cookechem.com]

- 4. apexbt.com [apexbt.com]

- 5. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]

- 6. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Fmoc-Arg(Tos)-OH | Peptides 1 | CAS 83792-47-6 | Buy Fmoc-Arg(Tos)-OH from Supplier InvivoChem [invivochem.com]

A Comprehensive Technical Guide to the Safe Handling and Application of Fmoc-Arg(Tos)-OH

Introduction: Nα-Fmoc-Nω-tosyl-L-arginine, or Fmoc-Arg(Tos)-OH, is a cornerstone reagent in the field of solid-phase peptide synthesis (SPPS). Its structure incorporates two critical protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary N-alpha amine protection, and the robust p-toluenesulfonyl (Tosyl) group for the permanent protection of the arginine side-chain's reactive guanidino function.[1][2] The strategic use of this derivative is pivotal for the successful assembly of complex peptides. However, its chemical properties necessitate a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of the synthetic process.

This guide provides an in-depth analysis of the safety data and field-proven handling protocols for Fmoc-Arg(Tos)-OH, designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of SDS points to explain the causality behind safety measures, establishing a framework for a self-validating system of laboratory practice.

Section 1: Chemical and Physical Identity

A precise understanding of the reagent's properties is the foundation of safe handling. Fmoc-Arg(Tos)-OH is a high-molecular-weight, synthetic amino acid derivative that typically presents as a solid powder.

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[(imino{[(4-methylphenyl)sulfonyl]amino}methyl)amino]pentanoic acid | |

| Synonyms | Nα-Fmoc-Nω-tosyl-L-arginine | [3] |

| CAS Number | 83792-47-6 | [4] |

| Molecular Formula | C₂₈H₃₀N₄O₆S | [3][5] |

| Molecular Weight | 550.63 g/mol | [3][5] |

| Appearance | White to very pale yellow crystalline powder/solid | [6] |

| Melting Point | ~80 °C | [7] |

| Solubility | Soluble in DMF, DMSO, and water or 1% acetic acid | [4][6][8] |

Section 2: Hazard Identification and Risk Assessment

While some safety data sheets (SDS) classify Fmoc-Arg(Tos)-OH as non-hazardous, others provide GHS warnings, a discrepancy common for research chemicals with limited toxicological data.[3] A conservative approach, grounded in the precautionary principle, is mandatory. The compound should be treated as a hazardous substance, particularly in its powdered form, which poses an inhalation risk. The primary hazards are associated with irritation due to its chemical structure and physical form.

GHS Hazard Summary (Consolidated)

| Pictogram | GHS Code | Hazard Statement | Causality and Field Insights |

| GHS07 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | The fine particulate nature of the solid can cause mechanical irritation. Chemically, the carboxylic acid moiety and the reactive sulfonyl group can irritate mucous membranes and skin upon prolonged contact. The primary risk is during weighing and transfer operations where dust is generated. |

| H302: Harmful if swallowed | While acute oral toxicity data is limited, ingestion of any research chemical should be considered harmful. This hazard underscores the importance of strict hygiene measures and prohibiting eating or drinking in the laboratory. |

Note: This consolidated summary is based on data for Fmoc-Arg(Tos)-OH and closely related derivatives to ensure a comprehensive risk assessment.[9][10]

Section 3: A Self-Validating System of Exposure Control

Effective safety is not merely a list of rules but an integrated system where engineering controls and personal protective equipment (PPE) work in concert to minimize exposure. The primary risk from Fmoc-Arg(Tos)-OH is the inhalation of and contact with the fine powder.

Engineering Controls: The First Line of Defense

All handling of Fmoc-Arg(Tos)-OH powder, including weighing, reconstitution, and addition to reaction vessels, must be performed within a properly functioning chemical fume hood.[9][11] This is non-negotiable. The fume hood's exhaust ventilation contains dust and prevents it from entering the laboratory atmosphere and the researcher's breathing zone.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its use must be deliberate and systematic.

Mandatory PPE Protocol:

-

Hand Protection: Wear nitrile gloves at all times. Inspect for tears or defects before use. Employ proper glove removal technique (without touching the outer surface) to avoid skin contact.[12] Dispose of gloves immediately after handling the compound or upon any suspected contamination.

-

Eye Protection: Wear safety glasses with side shields or, for greater protection against dust, chemical splash goggles.[12]

-

Body Protection: A full-length laboratory coat must be worn, buttoned completely.

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved N95 or P1 (EN 143) dust mask is recommended as a secondary precaution during weighing operations where the risk of aerosolization is highest.[3][7]

Section 4: Field-Proven Protocols for Handling and Storage

Adherence to standardized protocols is critical for both safety and experimental reproducibility.

Weighing and Solution Preparation Protocol

-

Area Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.

-

Static Control: Use an anti-static gun or ionizer on the container and weigh boat before handling, as the fine powder can be subject to static electricity, leading to dispersal.

-

Weighing: Tare a clean weigh boat on an analytical balance inside the hood. Carefully transfer the desired amount of Fmoc-Arg(Tos)-OH using a clean spatula. Avoid creating dust clouds by using slow, deliberate movements.

-

Reconstitution: Place the weigh boat containing the powder into the receiving flask. Carefully add the solvent (e.g., DMF, NMP) to dissolve the solid directly in the flask, rinsing the weigh boat to ensure a quantitative transfer.[8]

-

Cleanup: Immediately after use, wipe the spatula and any affected surfaces in the fume hood with a solvent-dampened cloth. Dispose of the bench paper and used gloves in the designated solid chemical waste container.

Storage Protocol

Improper storage is a common cause of reagent degradation, leading to failed syntheses. The Fmoc and Tosyl groups are generally stable, but the compound is sensitive to moisture and heat.

| Storage Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2-8°C or -20°C | Low temperatures slow potential degradation pathways. -20°C is preferred for long-term storage (over 3 years). | [4][6][7][13] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. | [10] |

| Light | Dark (Amber Vial) | Protects the fluorenyl moiety from potential photochemical degradation. | |

| Container | Tightly Sealed | Prevents moisture ingress, which is critical for this hygroscopic compound. | [6][11] |

Section 5: The Chemistry of Waste Management

Safe handling extends to the entire lifecycle of the chemical, including the byproducts and waste generated during its use in SPPS.

Understanding the Waste Stream

The primary use of Fmoc-Arg(Tos)-OH is in SPPS, which involves two key chemical transformations that impact the waste stream:

-

Fmoc Deprotection: The Fmoc group is cleaved using a secondary amine base, most commonly piperidine. This reaction proceeds via β-elimination, generating dibenzofulvene (DBF) as a major byproduct.[14] The piperidine in the deprotection solution acts as a scavenger, forming a DBF-piperidine adduct, which must be disposed of as hazardous chemical waste.[14][15]

-

Final Cleavage: While the Tosyl group is stable to piperidine and TFA, its eventual removal (if required) involves very strong acids like anhydrous Hydrogen Fluoride (HF).[8][16] This process is exceptionally hazardous and generates highly corrosive acidic waste that requires specialized handling and disposal procedures.

Waste Segregation and Disposal Protocol

Proper segregation at the point of generation is crucial for safe and compliant waste disposal.

-

Solid Waste: All contaminated solids, including gloves, weigh boats, bench paper, and used silica gel, should be placed in a clearly labeled, sealed container for "Solid Chemical Waste."

-

Liquid Waste (Non-Halogenated): The deprotection solution containing DMF/NMP, piperidine, and the DBF-piperidine adduct should be collected in a container labeled "Non-Halogenated Organic Waste."

-

Liquid Waste (Halogenated): If chlorinated solvents like dichloromethane (DCM) are used for washing, they must be collected in a separate "Halogenated Organic Waste" container.

-

Acidic Waste: Waste from final cleavage steps (e.g., TFA cocktails) must be collected in a dedicated "Corrosive Acidic Organic Waste" container. NEVER mix acidic waste with basic waste (like the deprotection solution) due to the potential for violent exothermic reactions.

Section 6: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [3][9] |

| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. | [3][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3] |

Fire Fighting: Fmoc-Arg(Tos)-OH is not highly flammable, but as an organic powder, it can burn. Use a carbon dioxide or dry chemical extinguisher for small fires. For larger fires, water spray or foam is appropriate. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][9]

References

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Arg(Tos)-OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-Arg(Tos)-OH. PubChem Compound Database. Retrieved from [Link]

-

Grokipedia. (n.d.). Tosyl group. Retrieved from [Link]

-

AAPPTec, LLC. (2021, September 16). Safety Data Sheet: Fmoc-ThpGly-OH. Retrieved from [Link]

-

Severn Biotech Ltd. (n.d.). Safety data sheet: Fmoc-Arg(pbf)-OH >98.5%. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Arg(Me2)-OH asymmetric. Retrieved from [Link]

-

Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

- Google Patents. (n.d.). US9334302B2 - Method for removing FMOC group.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. apexbt.com [apexbt.com]

- 5. Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. FMoc-Arg(Tos)-OH | TargetMol [targetmol.com]

- 7. labsolu.ca [labsolu.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. severnbiotech.com [severnbiotech.com]

- 10. Fmoc-D-Arg(Tos)-OH | 139090-50-9 [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. Fmoc-Arg-OH = 96.0 91000-69-0 [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

- 15. US9334302B2 - Method for removing FMOC group - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

Application Note: Optimized Fmoc-Arg(Tos)-OH Coupling Using HATU and DIEA

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Self-Validating Protocol

Introduction & Strategic Rationale

As a Senior Application Scientist, I frequently encounter the challenges of synthesizing complex, heavily modified peptides. While Fmoc-Arg(Pbf)-OH is the contemporary standard for routine solid-phase peptide synthesis (SPPS)[1], the use of Fmoc-Arg(Tos)-OH remains a highly specialized and valuable tool. The Tosyl (Tos) group is exceptionally stable to standard trifluoroacetic acid (TFA) cleavage conditions, traditionally requiring strong acids like HF for removal[2]. This orthogonality makes Fmoc-Arg(Tos)-OH indispensable when synthesizing protected peptide fragments on highly acid-labile resins (e.g., 2-chlorotrityl chloride), where the peptide must be cleaved from the solid support while retaining arginine side-chain protection for downstream convergent synthesis[2].

However, the incorporation of Arginine is notoriously plagued by a severe side reaction: δ -lactam formation [1],[3]. Upon activation of the α -carboxylate, the partially deprotonated guanidino group can undergo an intramolecular nucleophilic attack, forming an unreactive six-membered δ -lactam ring[4],[5]. To mitigate this, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine). HATU drives the intermolecular acylation at a rapid rate that kinetically outcompetes the intramolecular cyclization[6].

Mechanistic Causality: Winning the Kinetic Race

The success of this coupling relies on strict adherence to kinetic control. Every experimental choice in this protocol is designed to favor the desired intermolecular acylation over the thermodynamic sink of lactam formation:

-

Hyper-Reactive OAt Ester : HATU rapidly converts the Fmoc-Arg(Tos)-OH into a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester, significantly accelerating the coupling rate.

-

Substoichiometric Activation : We mandate a ratio of 3.0 eq Amino Acid to 2.9 eq HATU. Excess HATU can react with the resin-bound primary amine to form a dead-end tetramethyluronium species (chain termination), hence a slight substoichiometric ratio is required[7].

-

Zero-Tolerance Pre-Activation : Because the OAt ester is highly reactive, prolonged pre-activation allows the δ -lactam to accumulate. Pre-activation must not exceed 1–2 minutes before exposure to the resin-bound amine[7].

Competing pathways: Desired HATU-mediated acylation vs. undesired δ-lactam formation.

Quantitative Process Parameters

The following table summarizes the critical parameters and expected outcomes when comparing HATU to other common coupling reagents for Arginine incorporation.

| Coupling Reagent | Additive | Base | Optimal Pre-activation | Acylation Rate | δ -Lactam Risk |

| HATU | None | DIEA | < 2 min | Very Fast | Low (if strictly timed) |

| HBTU | HOBt | DIEA | 5 min | Moderate | High |

| DIC | Oxyma | None | In situ (0 min) | Fast | Low |

| PyBOP | None | DIEA | 2-5 min | Moderate | Moderate |

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. It incorporates immediate feedback loops (Kaiser testing) to ensure that if the primary kinetic coupling fails, the secondary rescue coupling does not exacerbate side reactions.

Scale: 0.1 mmol resin loading.

Phase 1: Resin Preparation

-

Swelling : Transfer 0.1 mmol of the peptidyl-resin to a reaction vessel equipped with a porous frit. Swell in N,N-Dimethylformamide (DMF) for 30 minutes. Drain.

-

Fmoc Deprotection : Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 15 minutes.

-

Washing : Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine. Crucial: Residual piperidine will prematurely consume the activated amino acid.

Phase 2: Reagent Preparation & Activation

-

Stoichiometry Prep : In a clean glass vial, weigh out:

-

Fmoc-Arg(Tos)-OH: 0.30 mmol (3.0 equivalents)

-

HATU: 0.29 mmol (2.9 equivalents)

-

-

Dissolution : Dissolve the dry powders in a minimum volume of anhydrous DMF (approx. 2.0 to 2.5 mL) to maintain a high concentration, which thermodynamically favors intermolecular coupling.

-

Base Addition (The Critical Step) : Immediately before adding the mixture to the resin, add DIEA: 0.60 mmol (6.0 equivalents).

-

Pre-Activation : Vortex the vial for exactly 60 to 90 seconds . The solution will turn pale yellow, indicating the formation of the active OAt ester. Do not exceed 2 minutes.

Phase 3: Coupling & Validation

-

Coupling : Transfer the activated mixture to the resin. Agitate vigorously at room temperature for 60 to 90 minutes.

-

Washing : Drain the reaction mixture. Wash the resin with DMF (4 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL).

-

Validation (Feedback Loop) : Perform a Kaiser (Ninhydrin) test on a few resin beads.

-

Negative (Yellow beads/solution): Coupling is complete. Proceed to the next synthesis cycle.

-

Positive (Blue beads/solution): Incomplete coupling. Do not re-couple with HATU. To avoid lactam accumulation, perform a secondary coupling using DIC (3.0 eq) and OxymaPure (3.0 eq) for 2 hours, a combination known to minimize δ -lactam formation[7],[8].

-

Step-by-step workflow for Fmoc-Arg(Tos)-OH coupling ensuring strict kinetic control.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

HF cleavage protocols for tosyl deprotection in peptide synthesis

Application Notes and Protocols for Peptide Synthesis

Topic: High-Fidelity Cleavage of Tosyl Protecting Groups Using Anhydrous Hydrogen Fluoride

Executive Summary

The tosyl (Tos) group, particularly for the protection of the arginine (Arg) side-chain guanidino function, is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[1][2] Its stability necessitates the use of a potent acid for deprotection, with anhydrous hydrogen fluoride (HF) being the most effective and widely used reagent.[1] This document provides a comprehensive guide to the chemistry, protocols, and safety considerations for HF-mediated cleavage of tosyl and other benzyl-type protecting groups. We will explore the mechanistic underpinnings of the SN1 and SN2 pathways, detail the critical role of scavengers in suppressing side reactions, and provide validated, step-by-step protocols for both "Standard" and "Low-High" HF cleavage procedures. This guide is intended for researchers and drug development professionals seeking to optimize peptide deprotection while ensuring the highest level of safety and product integrity.

The Mechanistic Basis of HF Cleavage

The successful application of HF cleavage hinges on understanding the underlying chemical mechanisms. The process is not merely a simple hydrolysis but a controlled solvolysis reaction where the choice of conditions dictates the reaction pathway and, ultimately, the purity of the final peptide.

The SN1 Pathway: "High" HF Conditions

In a high concentration of liquid HF (typically 90-95%), the cleavage proceeds via an SN1 (unimolecular nucleophilic substitution) mechanism.[3] The strong acidity of HF (H₀ ≈ -11) protonates the protecting group, leading to its departure as a stable carbocation (e.g., a benzyl cation).[4]

Key Characteristics:

-

Potent: Effective at cleaving highly stable groups like Arg(Tos) and Cys(Meb), as well as the peptide-resin linkage.[4]

-

Side Reaction Prone: The generated carbocations are powerful electrophiles that can indiscriminately alkylate nucleophilic residues within the peptide sequence, such as Tryptophan, Methionine, Cysteine, and Tyrosine.[4]

This inherent risk of side reactions necessitates the use of "scavengers"—nucleophilic species added to the reaction cocktail to trap the reactive carbocations before they can modify the desired peptide.[3][4]

The SN2 Pathway: "Low" HF Conditions

To mitigate the deleterious effects of the SN1 pathway, Tam and Merrifield developed a procedure that utilizes a low concentration of HF (e.g., 25%) in the presence of a weak base and nucleophile, typically dimethylsulfide (DMS).[5][6][7] This mixture promotes an SN2 (bimolecular nucleophilic substitution) mechanism.

Key Characteristics:

-

Milder: The nucleophile (DMS) directly attacks the benzyl-type protecting group, displacing it without the formation of a free carbocation.[5][7]

-

Selective: This method effectively removes more acid-labile benzyl-type protecting groups while leaving more resistant ones, like Arg(Tos), intact.[4]

-

Suppresses Side Reactions: By avoiding carbocation formation, the SN2 approach significantly reduces side reactions like alkylation and the acylation of scavengers by glutamic acid residues.[5][8]

The "Low-High" HF protocol leverages both mechanisms: an initial "low HF" step to gently remove the bulk of protecting groups via an SN2 pathway, followed by a "high HF" step to cleave the most resistant groups (like Arg(Tos)) and the resin linkage via the SN1 pathway.[4][5]

Critical Reagents: The Role of Scavengers

The selection of a proper scavenger cocktail is paramount to the success of any HF cleavage protocol, especially under SN1 conditions. Their function is to quench reactive intermediates.

| Scavenger | Target Side Reactions & Notes | Typical Concentration (in cocktail) |

| p-Cresol | A primary scavenger for trapping benzyl and t-butyl carbocations. Helps prevent alkylation of Tyr and Trp.[4] | 5-10% |

| Anisole | Widely used to prevent the alkylation of tryptophan. It can, however, lead to the formation of an aryl ketone side product with glutamic acid residues.[8] | 5-10% |

| Dimethylsulfide (DMS) | A key component of the "low HF" system, acting as both a solvent and a soft nucleophile. It also aids in the reduction of methionine sulfoxide back to methionine.[6][7] | ~65% (in low HF) |

| p-Thiocresol | A thiol scavenger used when the peptide contains a formyl-protected tryptophan (Trp(For)). It facilitates the deformylation during the cleavage process.[4] | 1-2.5% |

| 1,2-Ethanedithiol (EDT) | Another effective thiol for the in situ deprotection of Trp(For) during HF cleavage.[5] | ~5% |

Caution: Thioanisole should be avoided in peptides containing tryptophan, as its cation adducts can irreversibly alkylate the indole nitrogen of the Trp side chain.[6]

Experimental Protocols